Cas no 147972-26-7 (2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(trifluoromethyl)-1H-thieno[3,2-d]pyrimidin-4-one
- 2-(Trifluoromethyl)thieno-[3,2-d]pyrimidin-4(3H)-one
- 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-ol
- 2-trifluoromethyl-4-thieno[3,2-d]pyrimidinone
- QC-6064
- 2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 147972-26-7
- Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(trifluoromethyl)-
- CS-0053816
- DTXSID30599912
- PB10136
- BS-21438
- 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
- OSM-S-467
- P10100
- 2-(trifluoromethyl)thieno[3,2-d]pyrimidine-4(3H)-one
- 2-(TRIFLUOROMETHYL)-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
- SCHEMBL1367980
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- MDL: MFCD00207867
- Inchi: 1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
- InChI Key: HQOYCMNAXBKANH-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C(NC(C(F)(F)F)=N2)=O
Computed Properties
- Exact Mass: 219.99200
- Monoisotopic Mass: 219.99181838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- PSA: 73.99000
- LogP: 2.00340
2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 122928-1g |
2-(Trifluoromethyl)thieno-[3,2-d]pyrimidin-4(3H)-one, 95+% |
147972-26-7 | 95+% | 1g |
$1073.00 | 2023-09-06 | |
| Chemenu | CM166233-1g |
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147972-26-7 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM166233-1g |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
147972-26-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM166233-100mg |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
147972-26-7 | 95% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM166233-250mg |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
147972-26-7 | 95% | 250mg |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124456-1g |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
147972-26-7 | 97% | 1g |
¥4080 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02194-1G |
2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
147972-26-7 | 95% | 1g |
¥ 2,877.00 | 2023-04-05 | |
| A2B Chem LLC | AA66323-250mg |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3h)-one |
147972-26-7 | 98% | 250mg |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AA66323-1g |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3h)-one |
147972-26-7 | 98% | 1g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AA66323-5g |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3h)-one |
147972-26-7 | 98% | 5g |
$1316.00 | 2024-04-20 |
2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Suppliers
2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
2-(Trifluoromethyl)-3H,4H-Thieno[3,2-d]Pyrimidin-4-One: A Comprehensive Overview
2-(Trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, with the CAS number 147972-26-7, is a unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a fused thienopyrimidine ring system with a trifluoromethyl group at the 2-position. This substitution pattern not only enhances its chemical stability but also imparts unique electronic properties that make it a promising candidate for various research and development activities.
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been extensively studied due to their potential as bioactive agents. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound using multi-component reactions and microwave-assisted synthesis. These techniques have significantly improved the yield and purity of the product, making it more accessible for further studies. The incorporation of the trifluoromethyl group at the 2-position is particularly noteworthy as it introduces electron-withdrawing effects that can modulate the compound's reactivity and pharmacokinetic properties.
In terms of biological activity, 2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown promising results in preliminary assays targeting various disease states. For instance, recent studies have highlighted its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, this compound has demonstrated moderate activity against certain cancer cell lines, suggesting its role as a lead molecule in anticancer drug development.
The structural uniqueness of this compound also makes it a valuable tool in materials science. Its ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and sensor technology. Researchers have reported that incorporating this compound into metal-organic frameworks (MOFs) can enhance their selectivity and sensitivity for detecting environmental pollutants such as heavy metals and volatile organic compounds.
From a synthetic perspective, the preparation of thieno[3,2-d]pyrimidin-4-one derivatives involves a series of well-defined steps that require precise control over reaction conditions. The use of transition metal catalysts, such as palladium or copper complexes, has been instrumental in achieving high yields and regioselectivity during the formation of the fused ring system. Furthermore, the introduction of substituents like the trifluoromethyl group at specific positions can be tailored to optimize the compound's physicochemical properties for desired applications.
In conclusion, 2-(trifluoromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a versatile platform for exploring new chemical entities with potential therapeutic and industrial applications. Its unique structure, combined with recent advancements in synthetic techniques and biological evaluations, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and applied sciences.
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